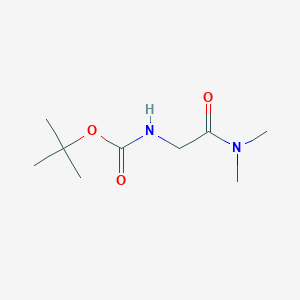

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHHWCMBAMTJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464717 | |

| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72287-76-4 | |

| Record name | 1,1-Dimethylethyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72287-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a key building block in modern organic and medicinal chemistry. With the CAS Number 72287-76-4, this N-Boc protected glycine dimethylamide derivative offers a strategic advantage in the synthesis of complex molecules, particularly in the realm of peptide chemistry and drug discovery. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, explores its critical applications with a focus on pharmaceutical development, and outlines essential safety and handling procedures. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding for researchers and drug development professionals.

Introduction and Significance

This compound, also known as N-Boc-glycine dimethylamide, is a bifunctional organic molecule that combines the stability of a tert-butoxycarbonyl (Boc) protecting group with the reactivity of a secondary amine precursor. The Boc group is renowned in organic synthesis for its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions. This allows for the strategic unmasking of the amine functionality at a desired point in a multi-step synthesis.

The dimethylamide moiety provides a stable, polar terminus that can influence the solubility and conformational properties of the parent molecule. In the context of medicinal chemistry, the carbamate and amide functionalities are recognized as important structural motifs in many approved therapeutic agents due to their chemical stability and ability to participate in hydrogen bonding interactions with biological targets. The controlled introduction of a protected glycine unit is a common strategy in the design of peptidomimetics and other bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72287-76-4 | |

| Molecular Formula | C₉H₁₈N₂O₃ | |

| Molecular Weight | 202.25 g/mol | |

| Appearance | Solid | |

| Purity | ≥95.0% | |

| InChI Key | PIHHWCMBAMTJAK-UHFFFAOYSA-N |

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the coupling of N-Boc-glycine with dimethylamine. This reaction exemplifies a standard amide bond formation, a cornerstone of organic synthesis. The following protocol is a robust and reproducible method for the preparation of this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

N-Boc-glycine (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Dimethylamine solution (2.0 M in THF) (1.5 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Activation: Add HOBt (1.2 eq) and triethylamine (2.0 eq) to the solution and stir at room temperature for 10 minutes. Cool the reaction mixture to 0 °C in an ice bath.

-

Carbodiimide Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture over 5 minutes. Allow the reaction to stir at 0 °C for 30 minutes.

-

Amine Addition: Slowly add the dimethylamine solution (1.5 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanistic Rationale

The use of EDC and HOBt is a classic and effective strategy for amide bond formation. EDC, a water-soluble carbodiimide, activates the carboxylic acid of N-Boc-glycine to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester. This HOBt-ester is less prone to racemization and readily undergoes nucleophilic attack by dimethylamine to form the desired amide bond, regenerating HOBt in the process. Triethylamine is added as a base to neutralize the hydrochloride salt of EDC and any acidic byproducts.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

As a protected glycine derivative, this compound is a fundamental component in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for its incorporation into a growing peptide chain, with the dimethylamide serving as a stable C-terminal cap or as an internal modification to influence the peptide's conformation and biological activity.

A Key Intermediate in Pharmaceutical Synthesis

This carbamate serves as a crucial intermediate in the synthesis of complex, biologically active molecules. A notable example is its role as a precursor to key intermediates in the synthesis of targeted cancer therapies. For instance, a structurally similar and more complex derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a vital intermediate in the synthesis of Osimertinib (AZD9291).[1][2] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] The synthesis of this intermediate highlights the importance of the Boc-protected aminoethyl dimethylamino moiety in constructing the final drug molecule.[1]

Logical Relationship in Drug Synthesis

Caption: Logical flow from the carbamate building block to a final drug product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar carbamate and amide compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn.

-

Respiratory Protection: If handling large quantities or if dust/vapors are generated, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a versatile and valuable building block for organic and medicinal chemists. Its strategic combination of a stable protecting group and a functional amide moiety provides a powerful tool for the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients. This guide has provided an in-depth overview of its properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers in their scientific endeavors.

References

-

PubChem. This compound. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

Sources

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound, also known as Boc-glycine-N,N-dimethylamide, is a pivotal building block in modern medicinal chemistry and peptide synthesis. Its structure combines a tert-butoxycarbonyl (Boc) protected amine with a dimethylated C-terminal amide of a glycine residue. This unique combination of protecting groups imparts specific chemical properties that are highly advantageous for the controlled, stepwise synthesis of complex peptides and small molecule drug candidates. The Boc group provides robust protection under basic and nucleophilic conditions while allowing for facile deprotection under acidic conditions, a cornerstone of many synthetic strategies.[1][2] The N,N-dimethylamide moiety at the C-terminus offers increased resistance to enzymatic degradation and enhanced solubility, properties that are often desirable in drug candidates.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, characterization, and strategic applications of this versatile compound. As a Senior Application Scientist, the following sections are designed not just to present protocols, but to offer insights into the causality behind the experimental choices, ensuring a deeper understanding of the molecule's utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These data are essential for its proper handling, storage, and use in quantitative experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 202.25 g/mol | [3] |

| Molecular Formula | C₉H₁₈N₂O₃ | [4] |

| CAS Number | 72287-76-4 | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [3] |

| IUPAC Name | tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | [5] |

Synthesis of this compound

The synthesis of the title compound is most efficiently achieved through the coupling of N-Boc-glycine with dimethylamine. This reaction is a standard procedure in peptide chemistry, utilizing a coupling agent to facilitate the formation of the amide bond.

Synthetic Workflow

The following diagram illustrates the straightforward synthetic pathway from commercially available starting materials.

Caption: Synthetic route to the target compound.

Detailed Synthetic Protocol

This protocol describes a reliable method for the synthesis of this compound. The choice of HATU as the coupling agent is based on its high efficiency and low rate of racemization, although other carbodiimide or phosphonium-based reagents can also be employed.

Materials:

-

N-Boc-glycine

-

Dimethylamine (2.0 M solution in THF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid. The formation of the activated ester is crucial for efficient coupling.

-

Amine Addition: Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Boc-glycine is fully consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting materials and the coupling byproducts.

-

Dry the organic phase over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a white solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for this purpose.

Analytical Workflow

Caption: Relationship between structure and application.

-

Role as a Protected Amino Acid Derivative: In peptide synthesis, building a peptide chain requires the selective protection and deprotection of the amino and carboxyl groups of the constituent amino acids. [1]The Boc group on the nitrogen of the glycine backbone serves this purpose excellently, preventing unwanted polymerization while the C-terminal dimethylamide cap prevents it from reacting further. This allows for the controlled elongation of a peptide chain from the N-terminus of another amino acid.

-

Use in Peptide Synthesis: This compound is particularly useful for introducing a glycine residue at the C-terminus of a peptide, where the final amide is required to be a dimethylamide. This modification is often made to mimic a peptide bond or to block the C-terminus from degradation by carboxypeptidases. The increased solubility imparted by the dimethylamide can also be beneficial for longer, more hydrophobic peptide sequences.

-

Significance in Medicinal Chemistry: Beyond peptides, this molecule serves as a versatile building block for small molecule synthesis. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be further functionalized through reactions like acylation, alkylation, or reductive amination. [6]The entire molecule can be used as a "glycine-dimethylamide" fragment in fragment-based drug discovery campaigns. Glycinamide derivatives have been explored as components of various therapeutic agents, including DPP-4 inhibitors. [7]

Safety and Handling

While specific toxicity data for this compound is not extensively documented, data from structurally related carbamates suggest that it should be handled with care. [3]

-

General Precautions: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. [4]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry place.

Conclusion

This compound is a well-defined and highly useful chemical entity for researchers in the pharmaceutical sciences. Its straightforward synthesis, combined with its unique protecting group configuration, makes it an ideal building block for creating novel peptides and small molecules. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is essential for its effective application in the pursuit of new therapeutic agents.

References

-

PubChem. This compound. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

Pharmaffiliates. tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. [Link]

-

PubChem. tert-butyl N-(2-oxoethyl)carbamate. [Link]

-

PubChem. 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate. [Link]

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Google Patents. Synthesis method of tert-butyl 2-(methylamino)

-

Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

PubChem. This compound. [Link]

-

Spectrabase. (S)-tert-Butyl (1-methyl-3-(2-(methylamino)-2-oxoethyl)-2-oxoindolin-3-yl)carbamate. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

Springer Nature Experiments. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

-

MDPI. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. [Link]

-

PubMed. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aksci.com [aksci.com]

- 5. This compound | C9H18N2O3 | CID 11401437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate chemical properties

An In-Depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and professionals in drug development. Also known as Boc-glycine-N,N-dimethylamide, this compound is a derivative of the amino acid glycine, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine and a stable N,N-dimethylamide at the C-terminus. This unique combination of functional groups makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and as an intermediate in the synthesis of complex pharmaceutical agents. This document details its chemical and physical properties, provides a robust protocol for its synthesis and purification, outlines its spectral characteristics for structural confirmation, and explores its primary applications, with a focus on the causal reasoning behind its utility in modern organic and medicinal chemistry.

Chemical Identity and Physicochemical Properties

The structural identity and core properties of this compound are fundamental to its application. The molecule's structure consists of a glycine backbone where the nitrogen is protected by a Boc group and the carboxyl group is converted into an N,N-dimethylamide.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | [1] |

| Synonyms | Boc-Gly-N,N-dimethylamide | N/A |

| CAS Number | 72287-76-4 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₃ | [1][3] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Appearance | Solid | [2] |

| InChI Key | PIHHWCMBAMTJAK-UHFFFAOYSA-N |[2] |

Synthesis and Purification

Synthetic Rationale

The synthesis of this compound is a classic example of peptide coupling chemistry. The core transformation is the formation of an amide bond between the carboxylic acid of N-Boc-glycine and the secondary amine, dimethylamine.

Causality in Reagent Selection:

-

Starting Materials: N-Boc-glycine is chosen for its pre-installed, acid-labile α-amine protection, which is orthogonal to many other protecting groups and stable to the basic or neutral conditions of the coupling reaction.[4][5] Dimethylamine hydrochloride is a common, stable source of dimethylamine.

-

Coupling Reagent: A carbodiimide-based reagent like N,N'-dicyclohexylcarbodiimide (DCC) is employed to activate the carboxylic acid of Boc-glycine, forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by dimethylamine.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is essential. Its primary role is to deprotonate the dimethylamine hydrochloride salt, liberating the free dimethylamine required for the nucleophilic attack. It also neutralizes the acidic byproducts generated during the reaction, maintaining a favorable pH.[6]

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. Its inert nature and ability to dissolve both polar and nonpolar reagents make it ideal.[6]

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-glycine (10.0 g, 57.1 mmol) and dimethylamine hydrochloride (5.1 g, 62.8 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension at room temperature.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (17.5 mL, 125.6 mmol) dropwise over 10 minutes. Stir for an additional 20 minutes at 0 °C.

-

Coupling Agent Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (12.9 g, 62.8 mmol) in 40 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting Boc-glycine.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford the pure product.

Synthesis Workflow Diagram

The diagram below outlines the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectral Analysis

While specific experimental spectra for this compound are not widely published, its structure can be confidently confirmed using standard spectroscopic techniques. The following data are expected values derived from the analysis of its structural motifs and comparison with closely related analogs.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule. Due to restricted rotation around the C-N amide bond, separate signals for the two N-methyl groups are anticipated.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~5.3 | br s | 1H | NH -Boc | Carbamate proton, typically broad. |

| ~3.9 | d | 2H | CH₂ | Methylene protons adjacent to the amide and carbamate nitrogen. |

| ~3.0 | s | 3H | N-CH₃ | One of the two N,N-dimethyl protons. |

| ~2.9 | s | 3H | N-CH₃ | The second N,N-dimethyl proton (rotamer). |

| 1.45 | s | 9H | C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group. |

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~170.5 | C =O (Amide) | Amide carbonyl carbon. |

| ~156.0 | C =O (Carbamate) | Carbamate carbonyl carbon. |

| ~80.0 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~44.0 | C H₂ | Alpha-carbon of the glycine backbone. |

| ~37.0 | N-C H₃ | One of the two N,N-dimethyl carbons. |

| ~35.5 | N-C H₃ | The second N,N-dimethyl carbon (rotamer). |

| ~28.3 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3300 | Medium, Sharp | N-H Stretch (Carbamate) |

| 2975-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carbamate Carbonyl) |

| ~1650 | Strong | C=O Stretch (Amide I Band) |

| ~1520 | Medium | N-H Bend (Amide II Band) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 5: Mass Spectrometry Data

| Technique | Expected m/z | Ion |

|---|---|---|

| Electrospray (ESI+) | 203.14 | [M+H]⁺ |

| Electrospray (ESI+) | 225.12 | [M+Na]⁺ |

Applications in Organic Synthesis and Drug Development

Utility as a Protected Amino Acid Building Block

The utility of this molecule is derived directly from its structure. It serves as a glycine synthon with two key modifications that dictate its application:

-

N-Terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic environments.[5] Its key feature is its lability under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), which cleanly cleaves it to reveal the primary amine.[4] This acid-lability is the cornerstone of the Boc-SPPS strategy.[4]

-

C-Terminal N,N-Dimethylamide: Unlike a free carboxylic acid or a simple ester, the N,N-dimethylamide is highly stable and generally unreactive. This modification is critical for several reasons:

-

Prevents C-terminal Reactivity: It blocks the carboxyl group from participating in undesired side reactions.

-

Increases Metabolic Stability: Amides are often more resistant to enzymatic hydrolysis by proteases and esterases compared to esters, a desirable trait in drug design.

-

Modulates Physicochemical Properties: The dimethylamide can improve solubility and alter the hydrogen bonding capacity of a molecule, influencing its pharmacokinetic profile.

-

Acts as a C-Terminal Cap: In peptide synthesis, it provides a neutral, stable terminus for a peptide chain.

-

Role in Peptide Synthesis

This compound is an ideal candidate for introducing a C-terminal glycinamide moiety into a peptide. The workflow below illustrates its role in a synthetic strategy.

Caption: Use of the title compound as a C-terminal precursor in dipeptide synthesis.

Use in Medicinal Chemistry

Beyond standard peptide synthesis, this compound serves as a versatile intermediate for constructing more complex, biologically active molecules. It has been identified as an important intermediate in the synthesis of compounds like Omisertinib (AZD9291), a third-generation EGFR inhibitor used in cancer therapy.[8] In this context, the Boc-protected amine allows for selective functionalization at other parts of a molecule before being deprotected to participate in a final key bond-forming step.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] Keep away from strong acids and oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]

-

Inhalation: Move to fresh air.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is more than a simple chemical; it is a precisely designed tool for advanced chemical synthesis. Its combination of an acid-labile Boc protecting group and a stable dimethylamide terminus provides chemists with a reliable building block for constructing peptides and complex organic molecules with high fidelity. A thorough understanding of its properties, synthesis, and spectral characteristics, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the fields of peptide chemistry and pharmaceutical discovery.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-oxoethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-glycine N,O-dimethylhydroxamide. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of Products. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubMed. (n.d.). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [cymitquimica.com]

- 3. This compound | C9H18N2O3 | CID 11401437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. aksci.com [aksci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a versatile N-Boc protected amino acid derivative. The document delves into its molecular structure, elucidates a robust and reproducible synthetic pathway, provides a thorough analytical characterization, and explores its strategic applications in modern drug discovery and peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this valuable synthetic building block.

Introduction: The Strategic Importance of N-Boc Protected Amino Acid Amides

In the landscape of medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount for achieving desired molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, offering robust protection of amine functionalities under a wide range of synthetic conditions, while being readily cleavable under mild acidic treatment.[1] this compound, also known as Boc-Gly-N,N-dimethylamide, represents a key embodiment of this principle. It is a derivative of glycine, the simplest proteinogenic amino acid, where the carboxylic acid has been converted to a stable N,N-dimethylamide, and the alpha-amino group is protected by a Boc moiety.

This dual functionality makes it an invaluable intermediate. The N,N-dimethylamide group is generally stable and non-reactive, serving as a bioisostere for other functional groups or as a terminal cap in peptide sequences. The Boc-protected amine, conversely, is a latent nucleophile, ready to be unveiled for subsequent coupling reactions. This guide will explore the synthesis and analytical validation of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a molecule designed for synthetic utility, with each component contributing to its overall function.

-

tert-Butoxycarbonyl (Boc) Group: This bulky protecting group sterically hinders the nitrogen atom, preventing its participation in unwanted side reactions. Its acid lability is a key feature for controlled deprotection.

-

Glycine Backbone: The flexible ethylene linker provides a simple and non-chiral scaffold.

-

N,N-Dimethylamide: This tertiary amide is resistant to hydrolysis and serves as a polar, hydrogen bond-accepting moiety.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 72287-76-4 | [2] |

| Molecular Formula | C₉H₁₈N₂O₃ | [3] |

| Molecular Weight | 202.25 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥95.0% | [2] |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the amide coupling of N-Boc-glycine with dimethylamine. This reaction is a classic example of peptide bond formation, where a carboxylic acid is activated to react with an amine.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis, based on standard peptide coupling methodologies.

Materials:

-

N-Boc-glycine

-

Dimethylamine (2M solution in THF or as gas)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-glycine (1.0 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 15-20 minutes. The formation of the activated ester is crucial for efficient coupling.

-

Coupling: Slowly add dimethylamine (1.2 eq, 2M solution in THF) to the reaction mixture, maintaining the temperature at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality Behind Experimental Choices:

-

HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes the risk of racemization, although for the achiral glycine, this is not a concern. It rapidly forms a highly reactive activated ester with the carboxylic acid of N-Boc-glycine.

-

DIPEA as a Base: A non-nucleophilic base like DIPEA is used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation, driving the reaction to completion without competing in the nucleophilic attack.

-

Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated ester intermediate, which would lead to the regeneration of the starting carboxylic acid and lower yields.

-

Aqueous Workup: The washing steps with NaHCO₃ are essential to remove any unreacted N-Boc-glycine and acidic byproducts.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on established spectral information for structurally analogous compounds and predicted values.[4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 | Broad singlet | 1H | -NH- |

| ~ 3.9 | Doublet | 2H | -CH₂- |

| ~ 3.0 | Singlet | 3H | -N(CH₃)₂ |

| ~ 2.9 | Singlet | 3H | -N(CH₃)₂ |

| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (amide) |

| ~ 156 | C=O (carbamate) |

| ~ 80 | -C(CH₃)₃ |

| ~ 45 | -CH₂- |

| ~ 37 | -N(CH₃)₂ |

| ~ 36 | -N(CH₃)₂ |

| ~ 28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted Key IR Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300 | N-H stretch (carbamate) |

| ~ 2970 | C-H stretch (aliphatic) |

| ~ 1700 | C=O stretch (carbamate) |

| ~ 1640 | C=O stretch (amide) |

| ~ 1520 | N-H bend (carbamate) |

| ~ 1160 | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (ESI+):

| m/z | Assignment |

| 203.14 | [M+H]⁺ |

| 225.12 | [M+Na]⁺ |

| 147.09 | [M - C₄H₈ + H]⁺ |

| 103.08 | [M - Boc + H]⁺ |

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in medicinal chemistry.

Role as a Glycine Mimetic and Linker

The Boc-protected amine allows for its incorporation into larger molecules through standard peptide coupling protocols. After deprotection with an acid like trifluoroacetic acid (TFA), the newly freed primary amine can undergo further functionalization. This makes the molecule an excellent choice for:

-

Introducing a Glycine-like Moiety: It can be used to extend a peptide chain or to introduce a flexible glycine unit into a non-peptidic scaffold.

-

Linker Chemistry: The molecule can act as a short, hydrophilic linker in the development of more complex molecules such as PROTACs or antibody-drug conjugates (ADCs).[10]

Use in the Synthesis of Bioactive Molecules

While specific examples of the direct use of this compound in the synthesis of named drug candidates are not widely reported in readily accessible literature, its structural motifs are present in many biologically active compounds. The N-Boc-glycinamide structure is a common feature in inhibitors of enzymes such as proteases and kinases. The N,N-dimethylamide can improve aqueous solubility and metabolic stability compared to a free carboxylic acid.

The general synthetic utility is illustrated in the following logical workflow:

Caption: General synthetic application of this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its structure, combining a stable N,N-dimethylamide with a readily deprotectable Boc-protected amine, makes it an ideal building block for the synthesis of complex organic molecules. The synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and characterization, empowering researchers to confidently employ this compound in their drug discovery and development endeavors.

References

-

PubChem. 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate. National Center for Biotechnology Information. PubChem Compound Database; CID=10910064. [Link] (accessed Jan 8, 2026).

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 2-(methylamino)ethylcarbamate: Insights from a Leading Chinese Supplier. [Link] (accessed Jan 8, 2026).

- Fulcrand, R., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515.

-

PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=11401437. [Link] (accessed Jan 8, 2026).

-

PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. PubChem Compound Database; CID=4247255. [Link] (accessed Jan 8, 2026).

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link] (accessed Jan 8, 2026).

-

Supporting Information. Royal Society of Chemistry. [Link] (accessed Jan 8, 2026).

-

NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link] (accessed Jan 8, 2026).

-

SpectraBase. tert-Butyl carbamate. [Link] (accessed Jan 8, 2026).

-

Mass Spectrometry Database. (S)-tert-Butyl (1-methyl-3-(2-(methylamino)-2-oxoethyl)-2-oxoindolin-3-yl)carbamate. [Link] (accessed Jan 8, 2026).

-

Pittelkow, M., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link] (accessed Jan 8, 2026).

-

Pharmaffiliates. tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. [Link] (accessed Jan 8, 2026).

-

Al-Hussain, S. A., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link] (accessed Jan 8, 2026).

-

PrepChem. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link] (accessed Jan 8, 2026).

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link] (accessed Jan 8, 2026).

-

Loba Chemie. DICHLORO [ (1,1 - BIS DIPHENYLPHOSPHINO FERROCENE) ] PALLADIUM - (II). [Link] (accessed Jan 8, 2026).

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link] (accessed Jan 8, 2026).

-

PubChemLite. Tert-butyl n-(2-oxoethyl)carbamate. [Link] (accessed Jan 8, 2026).

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

-

ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link] (accessed Jan 8, 2026).

-

PubChem. (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium. National Center for Biotechnology Information. PubChem Compound Database; CID=5353112. [Link] (accessed Jan 8, 2026).

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link] (accessed Jan 8, 2026).

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. This compound [cymitquimica.com]

- 3. This compound | C9H18N2O3 | CID 11401437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 8. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 9. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the strategic synthesis of versatile molecular scaffolds is paramount. tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, also known as Boc-Gly-N,N-dimethylamide, represents a quintessential building block. Its structure marries the acid-labile Boc protecting group, a cornerstone of contemporary peptide chemistry, with a dimethylated amide functionality. This arrangement offers a stable, yet readily deprotectable, glycine motif that can be incorporated into larger molecules, influencing properties such as solubility, metabolic stability, and target engagement. This guide provides a comprehensive exploration of the synthesis of this valuable intermediate, grounded in established chemical principles and supported by field-proven methodologies. It is designed for the discerning researcher and process chemist who requires not only a procedural blueprint but also a deep understanding of the underlying chemical rationale.

I. Core Synthesis Strategy: Amide Bond Formation

The principal pathway to this compound involves the formation of an amide bond between N-Boc-glycine and dimethylamine. This seemingly straightforward transformation is a cornerstone of peptide and medicinal chemistry, and its efficiency hinges on the judicious selection of a coupling agent to activate the carboxylic acid of Boc-glycine.

The Central Reaction:

Figure 1: General overview of the synthesis pathway.

II. The Crucial Choice: Selecting the Optimal Coupling Reagent

The success of the synthesis is critically dependent on the choice of the coupling reagent. The ideal reagent should facilitate a high-yielding reaction with minimal side products and racemization (though not a concern for glycine). Several classes of coupling reagents are available, with phosphonium and aminium/uronium salts being particularly effective for this type of transformation.

| Coupling Reagent Class | Example(s) | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Cost-effective, widely used. | Formation of insoluble urea byproducts (DCC), potential for side reactions without additives. |

| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization. | BOP produces carcinogenic HMPA byproduct. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | High coupling efficiency, rapid reactions, byproducts are generally soluble and easily removed.[1] | Higher cost compared to carbodiimides. |

For the synthesis of this compound, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly recommended choice.

Causality Behind the Choice of HBTU:

-

High Efficiency and Reaction Rate: HBTU is known to form a highly reactive HOBt ester intermediate with the carboxylic acid of Boc-glycine, leading to rapid and efficient acylation of dimethylamine.[1][2]

-

Suppression of Side Reactions: The in situ formation of the HOBt ester minimizes side reactions that can occur with other coupling agents.

-

Soluble Byproducts: The byproducts of the HBTU-mediated coupling are soluble in common organic solvents, simplifying the purification process compared to reagents like DCC which produce insoluble dicyclohexylurea.[3]

-

Proven Track Record: HBTU is a well-established and reliable coupling reagent in both solution-phase and solid-phase peptide synthesis.[2]

III. Detailed Experimental Protocol: An HBTU-Mediated Approach

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| N-Boc-glycine | 175.18 | 1.0 | Ensure it is dry. |

| Dimethylamine hydrochloride | 81.54 | 1.1 | Hygroscopic; store in a desiccator. |

| HBTU | 379.25 | 1.1 | Store under inert gas. |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.2 | Use a fresh, high-purity grade. |

| N,N-Dimethylformamide (DMF) | - | - | Anhydrous, peptide synthesis grade. |

| Ethyl acetate (EtOAc) | - | - | Reagent grade. |

| Saturated aq. NaHCO₃ | - | - | For workup. |

| 1 M aq. HCl | - | - | For workup. |

| Brine | - | - | Saturated aq. NaCl for workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying. |

Experimental Workflow Diagram:

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-glycine (1.0 eq.), dimethylamine hydrochloride (1.1 eq.), and HBTU (1.1 eq.). Dissolve the solids in anhydrous DMF (approximately 5-10 mL per gram of Boc-glycine).

-

Activation: Cool the stirred solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) dropwise to the reaction mixture. The first equivalent of DIPEA neutralizes the dimethylamine hydrochloride, while the second equivalent acts as the base for the coupling reaction. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the complete addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting N-Boc-glycine is no longer detectable.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M aqueous HCl (twice), saturated aqueous NaHCO₃ (twice), and finally with brine (once). This washing sequence removes unreacted dimethylamine, DIPEA, HOBt, and other water-soluble byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often obtained as a colorless oil or a white solid.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

IV. Product Characterization and Validation

Validation of the final product's identity and purity is crucial. The following data serves as a benchmark for successful synthesis.

| Parameter | Expected Value |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol |

| Yield | Typically >90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.2 (br s, 1H, NH), 3.9 (d, 2H, CH₂), 3.0 (s, 3H, NCH₃), 2.9 (s, 3H, NCH₃), 1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1, 156.2, 79.8, 43.5, 37.1, 35.8, 28.4 |

| Mass Spectrometry (ESI+) | m/z: 203.1 [M+H]⁺, 225.1 [M+Na]⁺ |

V. Conclusion: A Robust and Reproducible Pathway

The HBTU-mediated coupling of N-Boc-glycine with dimethylamine provides a robust, efficient, and high-yielding pathway to this compound. The rationale for selecting HBTU is grounded in its superior reactivity and the ease of purification it affords. The detailed protocol and characterization data provided herein offer researchers and drug development professionals a reliable and validated method for the synthesis of this important chemical intermediate. Adherence to the procedural details and checkpoints will ensure a reproducible and successful outcome.

VI. References

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

-

Yadav, V. K., & Yadav, L. D. S. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14271-14294. [Link]

-

Mancilla, T., Zamudio-Rivera, L. S., Carrillo, L., Beltrán, H. I., & Farfán, N. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47. [Link]

-

Abdel-Moty, S. G., & Al-Hussain, S. A. (2017). Greener and efficient solid phase peptide synthesis. Green Chemistry, 19(6), 1436-1442. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Boc-Gly-N(Me)₂

Introduction: The Utility of a Simple Building Block

In the landscape of peptide chemistry and drug discovery, N,N-dimethylamides of amino acids serve as crucial building blocks and structural motifs. The compound tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, commonly referred to as Boc-Gly-N(Me)₂, is a quintessential example. Its structure combines the acid-labile Boc protecting group, essential for controlled, stepwise peptide synthesis, with a stable C-terminal dimethylamide.[1] This modification blocks the carboxylic acid functionality, preventing its participation in further coupling reactions and increasing the metabolic stability of the resulting peptide compared to its carboxylic acid or ester counterpart.

This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Boc-Gly-N(Me)₂. We will delve into the causality behind the procedural choices, offering insights grounded in established principles of organic chemistry to ensure a robust and reproducible synthesis.

Strategic Overview: The Amide Bond Formation

The synthesis of Boc-Gly-N(Me)₂ hinges on the formation of an amide bond between the carboxylic acid of N-α-Boc-glycine and dimethylamine. This transformation requires the activation of the carboxyl group to convert the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the secondary amine.

A plethora of coupling reagents are available for this purpose, broadly categorized into carbodiimides (like DCC and EDC) and phosphonium/uronium salts (like HBTU, HATU, and PyBOP).[2] While carbodiimides are cost-effective, uronium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for their high efficiency, rapid reaction times, and ability to suppress racemization, which, while not a concern for glycine, makes it a gold-standard reagent in peptide synthesis.[2]

Our chosen strategy employs HATU in the presence of a non-nucleophilic base, Diisopropylethylamine (DIPEA), to facilitate the coupling. Dimethylamine is introduced as its hydrochloride salt, from which the free amine is liberated in situ by the base.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Boc-Glycine | C₇H₁₃NO₄ | 175.18 | 5.00 g | 28.5 | 1.0 |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 11.9 g | 31.4 | 1.1 |

| Dimethylamine HCl | C₂H₈ClN | 81.54 | 2.56 g | 31.4 | 1.1 |

| DIPEA | C₈H₁₉N | 129.24 | 14.9 mL | 85.5 | 3.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | - | - |

| 1 M HCl (aq) | HCl | 36.46 | ~150 mL | - | - |

| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~150 mL | - | - |

| Brine (Sat. NaCl aq) | NaCl | 58.44 | ~100 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of Boc-Gly-N(Me)₂.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-Glycine (5.00 g, 28.5 mmol). Dissolve the solid in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the reaction by stabilizing charged intermediates.

-

-

Addition of Reagents: To the stirred solution, add HATU (11.9 g, 31.4 mmol) and dimethylamine hydrochloride (2.56 g, 31.4 mmol). Stir for 5 minutes to ensure homogeneity.

-

Initiation of Reaction: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. Once cooled, slowly add Diisopropylethylamine (DIPEA) (14.9 mL, 85.5 mmol) dropwise over 10 minutes.

-

Rationale: Cooling to 0 °C helps to control the initial exotherm of the acid-base reaction and the activation step. DIPEA serves two purposes: it deprotonates the Boc-Glycine carboxylic acid and neutralizes the dimethylamine hydrochloride to generate the free nucleophile in situ. An excess is used to ensure both processes are driven to completion.

-

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system such as 10% Methanol in Dichloromethane. The disappearance of the Boc-Glycine spot indicates reaction completion.

-

Aqueous Work-up: Once the reaction is complete, transfer the mixture to a 1 L separatory funnel and dilute with 300 mL of Ethyl Acetate (EtOAc).

-

Rationale: EtOAc is a water-immiscible organic solvent in which the product is soluble, allowing for extraction from the water-soluble byproducts (e.g., salts, residual DMF).

-

-

Wash the organic layer sequentially with 1 M HCl (2 x 75 mL), saturated aqueous NaHCO₃ (2 x 75 mL), and finally with brine (1 x 100 mL).

-

Rationale: The HCl wash removes unreacted amines and residual DIPEA. The NaHCO₃ wash removes any unreacted Boc-Glycine and acidic byproducts. The brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is often obtained as an oil or a waxy solid. For most applications, the purity after the extractive work-up is sufficient. However, if minor impurities persist, purification can be achieved via silica gel column chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh)

-

Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane or a gradient of 20% to 60% Ethyl Acetate in Hexanes.

Characterization and Validation

The identity and purity of the synthesized Boc-Gly-N(Me)₂ (this compound, C₉H₁₈N₂O₃, M.W. 202.25 g/mol ) should be confirmed by analytical techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

-

~5.3 (br s, 1H): NH proton of the carbamate.

-

~3.9 (d, 2H): Methylene protons (-CH₂-) of the glycine backbone.

-

3.0 (s, 3H): Methyl protons (-N(CH₃)₂)

-

2.9 (s, 3H): Methyl protons (-N(CH₃)₂)

-

1.45 (s, 9H): Methyl protons of the tert-butyl group (Boc).

-

Insight: The two N-methyl groups may appear as a single singlet due to rapid rotation around the C-N amide bond at room temperature. The methylene protons appear as a doublet due to coupling with the NH proton.[4][5]

-

-

13C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Ion: [M+H]⁺ = 203.14 m/z.

-

Potential Fragments: Fragmentation may show a characteristic loss of the Boc group (-100 amu) or isobutylene (-56 amu).[8]

Conclusion

This guide outlines a robust and reproducible method for the synthesis of Boc-Gly-N(Me)₂. By understanding the function of each reagent and the rationale behind each procedural step, researchers can confidently execute this protocol. The amide coupling strategy using HATU is highly efficient and generalizable, serving as a reliable method for the preparation of a wide range of peptide fragments and derivatives. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended applications in drug development and chemical biology.

References

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link] (Accessed: January 8, 2026).

-

PrepChem.com. Synthesis of Boc-Gly. Available at: [Link] (Accessed: January 8, 2026).

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link] (Accessed: January 8, 2026).

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link] (Accessed: January 8, 2026).

-

PubChem. N-Boc-glycine methyl ester. Available at: [Link] (Accessed: January 8, 2026).

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link] (Accessed: January 8, 2026).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Available at: [Link] (Accessed: January 8, 2026).

-

PrepChem.com. Synthesis of Boc-Gly-Ala-OH. Available at: [Link] (Accessed: January 8, 2026).

-

PrepChem.com. Synthesis of BOC-Gly-Arg. Available at: [Link] (Accessed: January 8, 2026).

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Available at: [Link] (Accessed: January 8, 2026).

-

PubChem. This compound. Available at: [Link] (Accessed: January 8, 2026).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C9H18N2O3 | CID 11401437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC-Glycine(4530-20-5) 1H NMR spectrum [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hmdb.ca [hmdb.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate: Synthesis, Properties, and Applications

Abstract: This guide provides a comprehensive technical overview of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a key building block in modern organic synthesis and medicinal chemistry. We will detail its correct IUPAC nomenclature, physicochemical properties, a robust protocol for its synthesis via peptide coupling, and its principal applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Chemical Identity and Nomenclature

The compound commonly referred to as this compound is a derivative of the amino acid glycine. In this molecule, the amino group of glycine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to an N,N-dimethylamide.

The definitive IUPAC Name for this compound is This compound .[1] It is also widely known by its semi-systematic name, N-Boc-glycine dimethylamide.

Key identifiers and properties are summarized below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem CID 11401437[1] |

| Common Name | N-Boc-glycine dimethylamide | N/A |

| CAS Number | 5469-67-0 | Vendor Data |

| Molecular Formula | C₉H₁₈N₂O₃ | PubChem CID 11401437[1] |

| Molecular Weight | 202.25 g/mol | PubChem CID 11401437[1] |

Synthesis Protocol: Amide Bond Formation

The synthesis of this compound is a classic example of an amide bond formation, a cornerstone reaction in peptide chemistry and drug synthesis. The procedure involves the coupling of an N-terminally protected amino acid, N-Boc-glycine, with a secondary amine, dimethylamine.

Principle of the Reaction

Directly reacting a carboxylic acid with an amine is generally ineffective as it results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[2] To facilitate the formation of the amide bond, a "coupling reagent" is required. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose.[2]

The mechanism involves the activation of the carboxylic acid by the carbodiimide. The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[3] This intermediate is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine (dimethylamine). The attack forms the desired amide bond and releases a urea byproduct.[3][4] Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, and to reduce the risk of racemization in chiral substrates.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow from starting materials to the purified final product.

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

-

Dimethylamine hydrochloride (Me₂NH·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq.), dimethylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.).

-

Solvation: Dissolve the solids in anhydrous dichloromethane (DCM). Cool the resulting solution to 0 °C using an ice bath.

-

Base Addition: Slowly add DIPEA (2.5 eq.) to the stirred solution. The DIPEA serves to neutralize the dimethylamine hydrochloride salt and the HCl generated during the EDC coupling.

-

Activation and Coupling: Add EDC (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (16-24 hours).

-

Aqueous Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted Boc-Gly-OH and HOBt.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Applications in Research and Drug Development

The carbamate functional group is a prevalent structural motif in medicinal chemistry.[5] It is considered a bioisostere of the amide bond, offering enhanced chemical and proteolytic stability while maintaining the ability to participate in key hydrogen bonding interactions.[6]

This compound serves as a versatile N-protected amino acid derivative. Its primary utility lies in its role as a building block in peptide synthesis . The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate a free amine. This newly exposed amine can then be coupled with another activated carboxylic acid to extend a peptide chain.

The N,N-dimethylamide moiety provides increased solubility in organic solvents compared to the free carboxylic acid and is generally stable and unreactive, making it an effective C-terminal protecting group during subsequent synthetic steps.

Role in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical role of a Boc-protected amino acid amide in a typical cycle of solid-phase peptide synthesis.

Caption: Logical flow of a single Boc-SPPS elongation cycle.

Conclusion

This compound, correctly identified by its IUPAC name, is more than just a chemical entity; it is a fundamental tool for the construction of complex molecular architectures. Its synthesis via robust and well-understood amide coupling protocols makes it readily accessible. The strategic placement of a labile Boc protecting group and a stable dimethylamide cap provides chemists with a reliable building block for multi-step syntheses, particularly in the fields of peptide chemistry and the development of novel therapeutics.

References

- Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry.

- Wikipedia. (n.d.). Carbodiimide.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- YouTube. (2013). mechanism of amide formation with DCC.

- PubChem. (n.d.). This compound.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Tomić, S., Gubo, N., & Tomić, I. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(1), 1-25.

Sources

- 1. This compound | C9H18N2O3 | CID 11401437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. Carbodiimide - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on Boc-Glycine Dimethylamide: Data Unavailability

As a Senior Application Scientist, a core tenet of my role is to ensure that all technical documentation is built upon a foundation of verifiable, authoritative data. The request for an in-depth technical guide on the physical and chemical properties of Boc-glycine dimethylamide (tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate) initiated a comprehensive search for requisite scientific information.